molecular formula C19H21NO2 B267625 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide

2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide

Cat. No. B267625
M. Wt: 295.4 g/mol
InChI Key: XQFZJOKXEDZMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPB belongs to the class of compounds known as benzamides, which have been shown to exhibit a variety of biological activities.

Mechanism of Action

2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide increases the levels of 2-AG in the brain, which has been shown to have a variety of beneficial effects.
Biochemical and Physiological Effects:
2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and decrease tumor growth. Additionally, 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively inhibit MAGL without affecting other enzymes in the endocannabinoid system. Additionally, 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide in lab experiments is its potential toxicity, which has been observed in some animal studies.

Future Directions

There are several future directions for research on 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide. One area of interest is the potential use of 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to have anti-cancer effects, making it a potential candidate for the development of cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide and its potential side effects.

Synthesis Methods

2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-hydroxybenzamide with 2-phenylethylamine and tert-butyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with t-butyl hydroperoxide and a palladium catalyst to yield 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide.

Scientific Research Applications

2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been studied for its potential use in treating diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Additionally, 2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

Product Name

2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H21NO2/c1-15(2)14-22-18-11-7-6-10-17(18)19(21)20-13-12-16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3,(H,20,21)

InChI Key

XQFZJOKXEDZMEA-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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